![molecular formula C18H11Cl2N3O3 B2530505 N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 849528-82-1](/img/structure/B2530505.png)
N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,4-dichlorophenyl)-2-(4-oxo- benzofuro[3,2-d]pyrimidin-3-yl)acetamide" is a structurally complex molecule that may be related to various pyrimidine derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and molecular docking studies, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation reactions, chlorination, and coupling of different moieties. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position and has been explored for selective Peripheral Benzodiazepine Receptor (PBR) ligands . Another example is the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which was achieved by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . These methods provide a foundation for the synthesis of similar compounds, including the one of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using spectral analyses and crystallography. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and the compound was found to belong to the tetragonal system with specific geometric parameters . Density Functional Theory (DFT) calculations are also used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, providing a detailed understanding of the molecular structure .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be inferred from their interactions with various biological targets. For instance, molecular docking studies are used to predict the binding affinity of these compounds to specific receptors or enzymes . The chemical reactions within biological systems can be complex, and such studies help in understanding the potential mechanisms of action of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Theoretical calculations, such as those determining the HOMO and LUMO energies, provide insights into the electronic properties of these compounds . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to understand the distribution of electrostatic potential, which is relevant to the reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound's modifications, such as the effect of C9-methyl substitution and C8-C9 conformational restriction on classical 2,4-diaminofuro[2,3-d]pyrimidines, have shown to influence antitumor activity significantly. These modifications impact dihydrofolate reductase (DHFR) inhibitory activity and the compound's potency against tumor cell growth in culture. For example, the addition of a 9-methyl group to the C8-C9 bridge has been found to increase both recombinant human DHFR inhibitory potency and the potency against tumor cells, highlighting the compound's potential in cancer treatment strategies (Gangjee, Zeng, McGuire, & Kisliuk, 2000).
Antimicrobial Activity
Some derivatives of the compound, especially those incorporating pyrimidinone and oxazinone fused with thiophene rings, have demonstrated significant antimicrobial activities. These activities were observed against various bacterial and fungal strains, comparable to standard drugs like streptomycin and fusidic acid. This suggests the potential application of these compounds in developing new antimicrobial agents to combat infectious diseases (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Molecular Interactions and Photovoltaic Efficiency
The study of molecular interactions, including ligand-protein interactions and photovoltaic efficiency modeling, has also been a significant application. For instance, compounds related to N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide have been analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such studies offer insights into the compounds' utility in renewable energy technologies and their interactions with biological targets (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3/c19-12-6-5-10(7-13(12)20)22-15(24)8-23-9-21-16-11-3-1-2-4-14(11)26-17(16)18(23)25/h1-7,9H,8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKAIIVQRGLXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)
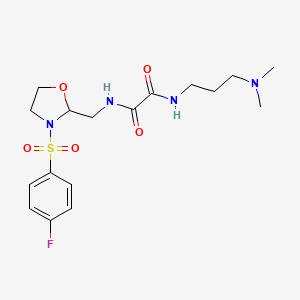

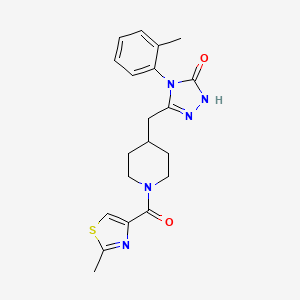
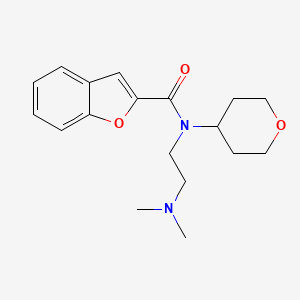
![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)


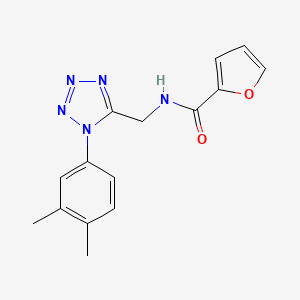

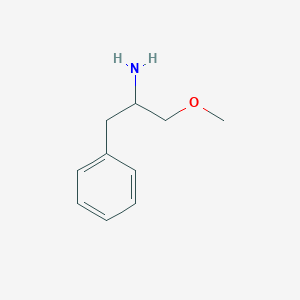
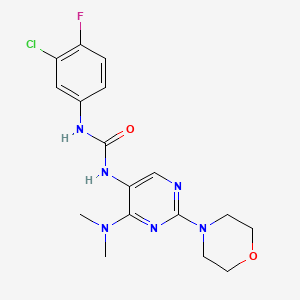
![3-{4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2530442.png)
